CATHEPSIN G FROM HUMAN LEUKOCYTES
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Overview
Description
Cathepsin G is a serine protease predominantly found in the azurophilic granules of neutrophil granulocytes. It plays a crucial role in the immune system by regulating inflammation and immune responses. Cathepsin G has dual substrate specificity, combining trypsin and chymotrypsin-like properties, allowing it to cleave peptide bonds formed by the carboxyl group of both positively charged and aromatic amino acid residues .
Preparation Methods
Cathepsin G is synthesized by immunocytes in both secretory and intracellular forms. The enzyme is stored in its active form within the azurophilic granules of neutrophils and is released during phagocytosis . Industrial production of cathepsin G involves isolating the enzyme from human leukocytes, followed by purification processes such as chromatography to obtain the active enzyme .
Chemical Reactions Analysis
Cathepsin G undergoes various chemical reactions, primarily involving proteolysis. It cleaves peptide bonds in proteins, leading to the degradation of substrates such as elastin, collagen, fibrinogen, and immunoglobulin . Common reagents used in these reactions include specific inhibitors like aprotinin and substrates like 4-nitroanilides . Major products formed from these reactions include smaller peptide fragments and amino acids .
Scientific Research Applications
Cathepsin G has a wide range of scientific research applications:
Chemistry: Used to study proteolytic mechanisms and enzyme kinetics.
Biology: Plays a role in immune cell regulation, inflammation, and pathogen clearance.
Mechanism of Action
Cathepsin G exerts its effects through proteolytic activity, cleaving peptide bonds in target proteins. It regulates immune responses by modifying chemokines, cytokines, and cell surface receptors . The enzyme also activates metalloproteases and cleaves extracellular matrix proteins, contributing to neutrophil migration and tissue remodeling . Cathepsin G’s activity is modulated by its interaction with specific inhibitors and substrates, influencing its role in inflammation and immune regulation .
Comparison with Similar Compounds
Cathepsin G is part of the serine protease family, which includes other enzymes like neutrophil elastase and proteinase 3. Compared to these enzymes, cathepsin G has a broader substrate specificity, allowing it to cleave both trypsin-like and chymotrypsin-like peptide bonds . This unique dual specificity distinguishes cathepsin G from other serine proteases, making it a versatile enzyme in immune regulation and pathogen clearance .
Similar Compounds
- Neutrophil elastase
- Proteinase 3
- Chymase
Cathepsin G’s ability to cleave a wide range of substrates and its involvement in various physiological and pathological processes highlight its significance in scientific research and potential therapeutic applications.
Properties
CAS No. |
107200-92-0 |
---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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